molecular formula C16H16N4O2 B3037359 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine CAS No. 477868-53-4

6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine

Cat. No.: B3037359
CAS No.: 477868-53-4
M. Wt: 296.32 g/mol
InChI Key: QCRXFVAENNTJPR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine typically involves the reaction of 6,7-dimethoxy-4-quinazolinamine with a pyridinylmethyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group or the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyridinylmethyl halides in DMF or DMSO with a base such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinazoline ring.

    Reduction: Reduced forms of the quinazoline ring or the pyridinylmethyl group.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-4-quinazolinamine: A precursor in the synthesis of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine.

    4-Hydroxy-2-quinolones: Compounds with similar quinazoline structures and biological activities.

    Quinoline-2,4-diones: Another class of compounds with related chemical structures and pharmacological properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinazoline ring and the presence of the pyridinylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6,7-dimethoxy-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-21-14-6-12-13(7-15(14)22-2)19-10-20-16(12)18-9-11-4-3-5-17-8-11/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRXFVAENNTJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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